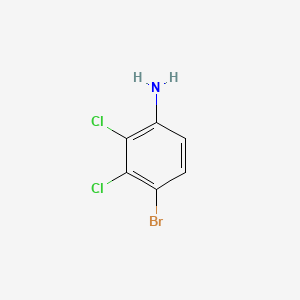

4-Bromo-2,3-dichloroaniline

CAS No.: 56978-48-4

Cat. No.: VC2005579

Molecular Formula: C6H4BrCl2N

Molecular Weight: 240.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56978-48-4 |

|---|---|

| Molecular Formula | C6H4BrCl2N |

| Molecular Weight | 240.91 g/mol |

| IUPAC Name | 4-bromo-2,3-dichloroaniline |

| Standard InChI | InChI=1S/C6H4BrCl2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |

| Standard InChI Key | KSXHNASRSXNUJH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)Cl)Cl)Br |

| Canonical SMILES | C1=CC(=C(C(=C1N)Cl)Cl)Br |

Introduction

4-Bromo-2,3-dichloroaniline (CAS 56978-48-4) is a halogenated aromatic amine with a molecular formula of C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol. This compound is characterized by bromine and chlorine substituents at the 4th, 2nd, and 3rd positions of the aniline ring, respectively. Below is a detailed analysis of its properties, synthesis, applications, and research findings.

Molecular Structure

The compound exhibits a planar aromatic ring with an amine group (-NH₂) at the 1st position. The substituents are arranged as follows:

-

2nd position: Chlorine atom

-

3rd position: Chlorine atom

-

4th position: Bromine atom

This substitution pattern creates steric and electronic effects critical for its reactivity.

Synthesis and Preparation

4-Bromo-2,3-dichloroaniline is synthesized via electrophilic aromatic substitution reactions. Common methods include:

-

Halogenation of Aniline: Sequential introduction of bromine and chlorine atoms to the aniline ring.

-

Derivatization of Dichloroaniline: Bromination of 2,3-dichloroaniline under controlled conditions.

Key Considerations:

-

Reaction conditions (temperature, catalysts) influence regioselectivity.

-

Purity is critical for downstream applications, with commercial samples often exceeding 98% purity .

Applications in Chemical and Industrial Research

Organic Synthesis

Serves as a precursor for:

-

Dyes and Pigments: Utilized in textile and industrial colorants due to its stable chromophores.

-

Pharmaceuticals: Intermediates for antifungal and antibacterial agents.

-

Agrochemicals: Used in insecticide and acaricide formulations.

Biological Activity and Mechanisms

Comparative Analysis

| Compound | Substitution Pattern | Key Differences |

|---|---|---|

| 2,3-Dichloroaniline | Cl at 2nd and 3rd positions | Lacks bromine; lower reactivity |

| 2,4-Dichloroaniline | Cl at 2nd and 4th positions | Distinct regioselectivity in reactions |

| 4-Bromo-2,5-dichloroaniline | Cl at 2nd and 5th positions | Bromine at 4th position; altered steric profile |

| Supplier | Product Specifications | Purity |

|---|---|---|

| Matrix Scientific | 500 mg vial (Catalog # 101921-660) | ≥98% |

| CP Lab Safety | 100 g bulk (≥98% purity) | ≥98% |

| GLPBio | 10 mM solution (25 µL) | N/A |

Research Gaps and Future Directions

-

Biological Studies: Limited data on in vivo efficacy; further toxicological profiling is needed.

-

Sustainability: Development of eco-friendly synthetic routes to reduce byproduct formation.

-

Catalytic Applications: Exploration as a ligand in metal-catalyzed cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume